molecular formula C15H15ClFN3O2S B2979370 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034414-12-3

2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2979370
CAS No.: 2034414-12-3
M. Wt: 355.81
InChI Key: XRDYWSUGPGCSGR-UHFFFAOYSA-N
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Description

The compound 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core fused with a cyclopenta ring and substituted with a 3-chloro-4-fluorophenyl sulfonyl group. Pyrazolo-pyrazine derivatives are known for diverse bioactivities, including anticancer and antimicrobial effects, as seen in related compounds .

Properties

IUPAC Name

11-(3-chloro-4-fluorophenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2S/c16-12-8-10(4-5-13(12)17)23(21,22)19-6-7-20-15(9-19)11-2-1-3-14(11)18-20/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYWSUGPGCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and the chloro-fluorophenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The target compound’s uniqueness lies in its sulfonyl-linked 3-chloro-4-fluorophenyl group and cyclopenta fusion. Comparisons with similar pyrazolo[1,5-a]pyrazine derivatives highlight key differences:

Table 1: Structural and Physicochemical Comparisons
Compound Name/ID Molecular Formula Key Substituents logP Notes
Target Compound Not explicitly provided 3-chloro-4-fluorophenyl sulfonyl, cyclopenta ring N/A Hypothesized high lipophilicity
2-(3-Chloro-4-ethoxyphenyl)-... C21H17ClFN3OS 3-chloro-4-ethoxy, 3-fluorobenzyl thio N/A Larger size due to ethoxy and benzyl groups
F415-0306 () C21H18ClN3S 3-chlorobenzyl thio, 3,4-dimethylphenyl 5.96 High logP suggests poor solubility
4-Chloro-2-(3,4-dimethoxyphenyl)... C14H12ClN3O2 4-chloro, 3,4-dimethoxyphenyl N/A Polar methoxy groups may enhance solubility
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo... C12H12FN3 3-fluorophenyl, tetrahydropyrazine ring N/A Simplified structure with lower molecular weight
Key Observations:
  • Substituent Effects : The target compound’s 3-chloro-4-fluorophenyl sulfonyl group likely enhances electrophilic reactivity compared to thioether-linked analogs (e.g., ) .
  • Cyclopenta Fusion: The fused cyclopenta ring may increase rigidity and binding affinity compared to non-fused derivatives (e.g., ) .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, SAR principles and related studies provide insights:

  • Antiproliferative Activity : Pyrazolo-pyrazine derivatives with chloro and methyl substituents (e.g., ) showed weak cytotoxicity against cancer cell lines, suggesting halogenated analogs like the target compound may require optimized substituents for potency .
  • Similarity Metrics : Tanimoto coefficient-based analyses (e.g., >0.8 similarity threshold in ) could group the target compound with sulfonamide or halogen-rich analogs, predicting shared target profiles .
  • Activity Cliffs: Structural minor changes (e.g., replacing fluorine with methoxy groups) may drastically alter potency, as seen in activity landscape studies () .

Biological Activity

The compound 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine , identified by its CAS number 2034414-12-3 , has garnered attention for its potential biological activities. This article aims to consolidate findings related to its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research.

  • Molecular Formula : C₁₅H₁₅ClFN₃O₂S
  • Molecular Weight : 355.8 g/mol
  • Structure : The compound features a complex bicyclic structure that is characteristic of pyrazolo derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including the compound . For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated growth inhibition percentages (GI%) ranging from 43.9% to 60% across different cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
    Cell LineGI% (%)
    MCF-755.0
    HCT-11660.0
    HepG250.0

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • CDK Inhibition : The compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2) and TRKA kinases, which are crucial for cell cycle progression and survival in cancer cells .
  • Induction of Apoptosis : Treatment with the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest in the G0/G1 phase. This was evidenced by an increase in G0/G1 phase cell populations from 57.08% (control) to over 84% after treatment .

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives based on pyrazolo scaffolds:

  • Study Overview : Researchers synthesized several derivatives and screened them for anticancer activity.
  • Findings : Compounds with electron-withdrawing groups (like Cl) showed enhanced cytotoxicity compared to those with electron-donating groups .

Summary of Findings

The biological activity of This compound is promising in the context of anticancer drug development:

  • It demonstrates significant cytotoxicity against various cancer cell lines.
  • The mechanism involves CDK inhibition and apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine?

  • Methodological Answer : Multi-step synthesis involving sulfonylation of the cyclopenta-pyrazolo-pyrazine core with 3-chloro-4-fluorobenzenesulfonyl chloride is typical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) can improve purity. Monitor intermediates using TLC and confirm final product identity via 1H^1H-NMR and HRMS. For analogous procedures, see sulfonyl-based heterocycle syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A tiered approach is recommended:

  • Step 1 : Use 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, focusing on sulfonyl and fluorophenyl group signals.
  • Step 2 : High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Step 3 : Single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination, as demonstrated for structurally related pyrazolo-pyrimidines .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Reference environmental fate studies for degradation pathways .

Advanced Research Questions

Q. How should experimental designs account for contradictory bioactivity data across studies?

  • Methodological Answer :

  • Replicate Conditions : Ensure uniformity in cell lines, assay protocols (e.g., ATP-based viability assays), and compound solubility (use DMSO controls).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. For example, discrepancies in antioxidant activity measurements may arise from differing DPPH assay protocols, as noted in phenolic compound analyses .

Q. What computational approaches predict the compound’s reactivity in novel reactions (e.g., cycloadditions or nucleophilic substitutions)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For related cyclopropane-fused systems, MD has elucidated steric hindrance effects .

Q. How to design environmental impact studies for this compound’s degradation products?

  • Methodological Answer :

  • Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing photoproducts via LC-MS.
  • Biotic Studies : Use soil microcosms or activated sludge to assess microbial degradation. Quantify metabolites using 19F^{19}F-NMR (fluorine as a tracer). Reference methodologies from long-term environmental projects .

Q. What strategies resolve crystallographic disorder in the pyrazolo-pyrazine core during SC-XRD analysis?

  • Methodological Answer :

  • Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion.
  • Refinement : Apply restraints (e.g., SIMU/DELU in SHELXL) for disordered regions. Similar approaches resolved disorder in cyclopenta-pyrazolo-pyrimidine derivatives .

Methodological Best Practices

  • Data Reporting : Follow IUPAC guidelines for thermophysical and spectroscopic data, ensuring reproducibility via detailed experimental sections (e.g., solvent purity, instrument calibration) .
  • Training : Advanced techniques like SC-XRD or MD simulations require mentorship in specialized courses or collaborative networks, as highlighted in chemistry research training programs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.